molecular formula C2H3ClF2O B14355905 1-Chloro-2,2-difluoroethan-1-ol CAS No. 90179-79-6

1-Chloro-2,2-difluoroethan-1-ol

Cat. No.: B14355905
CAS No.: 90179-79-6
M. Wt: 116.49 g/mol
InChI Key: GEIJSUNHFIHUTE-UHFFFAOYSA-N
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Description

1-Chloro-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C2H3ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,2-trichloroethane or cis-1,2-dichloroethylene with hydrogen fluoride (HF) in the presence of a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures between 0.1 to 0.8 MPa . The product is then purified through condensation, tail gas absorption, liquid-phase layering, washing, and distillation.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoroethanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: 2,2-Difluoroethanol.

    Oxidation: 2,2-Difluoroacetaldehyde or 2,2-difluoroacetic acid.

    Reduction: Ethane derivatives.

Scientific Research Applications

1-Chloro-2,2-difluoroethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-difluoroethan-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-Chloro-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

90179-79-6

Molecular Formula

C2H3ClF2O

Molecular Weight

116.49 g/mol

IUPAC Name

1-chloro-2,2-difluoroethanol

InChI

InChI=1S/C2H3ClF2O/c3-1(6)2(4)5/h1-2,6H

InChI Key

GEIJSUNHFIHUTE-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(O)Cl

Origin of Product

United States

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